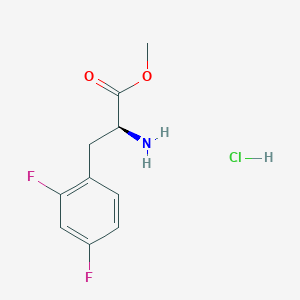

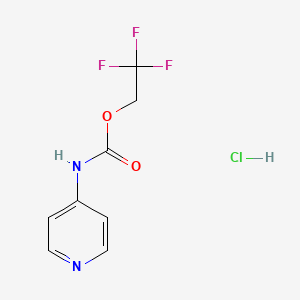

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

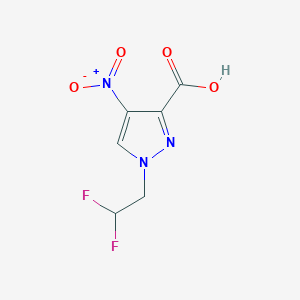

Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. This compound is a derivative of the amino acid phenylalanine and has been found to have unique biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Herbicidal Activity and Mechanism Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride and its derivatives have been studied for their herbicidal activity. For instance, dichlofop-methyl, a selective herbicide, inhibits auxin-stimulated elongation in oat and wheat coleoptiles, functioning as a strong auxin antagonist. Its de-esterified metabolite, dichlofop, shows a different mechanism, inhibiting root growth without affecting wheat coleoptiles. These effects underline the compound's dual bioactive forms and their distinct modes of action within susceptible plants (Shimabukuro et al., 1978).

Enantioselective Resolution The enantioselectivity of Candida rugosa lipase was improved in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, illustrating the compound's application in obtaining high enantiomeric excess of specific isomers. This process is significant for synthesizing enantiomerically pure compounds, essential in pharmaceutical development (Cipiciani et al., 1998).

Corrosion Inhibition Research on Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, shows their effectiveness in preventing stainless steel corrosion in acidic environments. These studies contribute to our understanding of corrosion inhibition mechanisms and the development of more effective inhibitors (Vikneshvaran & Velmathi, 2017).

Polymorphism in Pharmaceutical Compounds Investigations into the polymorphic forms of related compounds underscore the importance of understanding polymorphism in the pharmaceutical industry, where different crystalline forms can have distinct physical properties, affecting the drug's stability, solubility, and bioavailability (Vogt et al., 2013).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQUBOSEDWRCLP-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=C(C=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2s)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

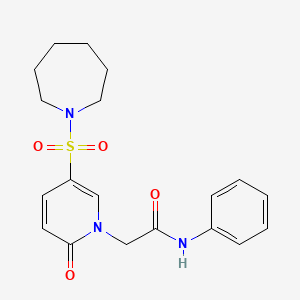

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)